molecular formula C26H28Cl2N6O B11931405 CCR4 antagonist 2

CCR4 antagonist 2

Cat. No.: B11931405
M. Wt: 511.4 g/mol
InChI Key: KQZLRWGGWXJPOS-NLFPWZOASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of CCR4 antagonist 2 involves iterative medicinal chemistry efforts and a structure-activity relationship (SAR) based approach. The compounds are optimized to achieve the required potency, acceptable physicochemical properties, high selectivity, and desirable pharmacokinetic profile . Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods would likely involve large-scale synthesis using similar optimization techniques to ensure consistency and efficacy.

Chemical Reactions Analysis

CCR4 antagonist 2 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

    Reduction: This reaction can reduce specific functional groups, impacting the compound’s efficacy.

    Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific functional groups involved and the conditions used.

Scientific Research Applications

CCR4 antagonist 2 has several scientific research applications, particularly in the fields of:

Comparison with Similar Compounds

CCR4 antagonist 2 is unique in its high potency, selectivity, and oral bioavailability. Similar compounds include:

This compound stands out due to its small molecule nature, which allows for oral administration and potentially broader applications in cancer therapy.

Properties

Molecular Formula

C26H28Cl2N6O

Molecular Weight

511.4 g/mol

IUPAC Name

1-[(1R)-1-(2,4-dichlorophenyl)ethyl]-6-[(4S,5R)-4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-5-methylcyclohexen-1-yl]pyrazolo[3,4-b]pyrazine-3-carbonitrile

InChI

InChI=1S/C26H28Cl2N6O/c1-15-10-17(5-8-24(15)33-9-3-4-19(33)14-35)23-13-30-25-22(12-29)32-34(26(25)31-23)16(2)20-7-6-18(27)11-21(20)28/h5-7,11,13,15-16,19,24,35H,3-4,8-10,14H2,1-2H3/t15-,16-,19+,24+/m1/s1

InChI Key

KQZLRWGGWXJPOS-NLFPWZOASA-N

Isomeric SMILES

C[C@@H]1CC(=CC[C@@H]1N2CCC[C@H]2CO)C3=CN=C4C(=NN(C4=N3)[C@H](C)C5=C(C=C(C=C5)Cl)Cl)C#N

Canonical SMILES

CC1CC(=CCC1N2CCCC2CO)C3=CN=C4C(=NN(C4=N3)C(C)C5=C(C=C(C=C5)Cl)Cl)C#N

Origin of Product

United States

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